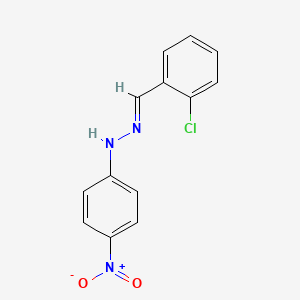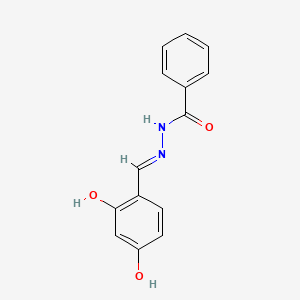
(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-chlorobenzaldehyde+4-nitrophenylhydrazine→this compound
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions, such as temperature, solvent choice, and purification methods. Industrial methods may also involve continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro and chloro-substituted oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones.
科学研究应用
Chemistry
In chemistry, (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in materials science.
作用机制
The mechanism of action of (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may also interact with DNA and proteins, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- (1E)-1-(2-chlorobenzylidene)-2-(4-methylphenyl)hydrazine
- (1E)-1-(2-chlorobenzylidene)-2-(4-chlorophenyl)hydrazine
- (1E)-1-(2-chlorobenzylidene)-2-(4-fluorophenyl)hydrazine
Uniqueness
Compared to similar compounds, (1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro substituents. These functional groups contribute to its distinct chemical reactivity and potential applications. The nitro group, in particular, enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions.
属性
CAS 编号 |
33786-34-4 |
|---|---|
分子式 |
C13H10ClN3O2 |
分子量 |
275.69 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H/b15-9+ |
InChI 键 |
VYNDYTODNXRKJN-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)





![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)

